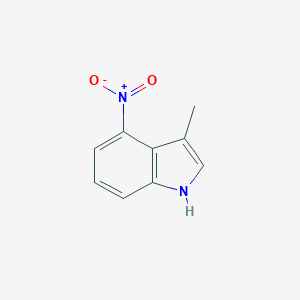

3-甲基-4-硝基-1H-吲哚

描述

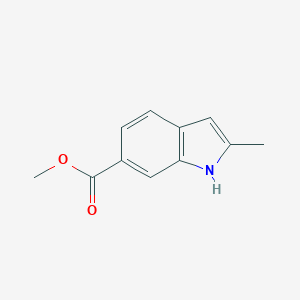

3-methyl-4-nitro-1H-indole is an organic compound . It belongs to the indole family . The compound is also known as Skatole . It occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor . In low concentrations, it has a flowery smell and is found in several flowers and essential oils, including those of orange blossoms, jasmine, and Ziziphus mauritiana .

Synthesis Analysis

Skatole can be synthesized via the Fischer indole synthesis . It is derived from the amino acid tryptophan in the digestive tract of mammals . Tryptophan is converted to indoleacetic acid, which decarboxylates to give the methylindole . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

The molecular formula of 3-methyl-4-nitro-1H-indole is C9H9N . The molecular weight is 131.1745 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis

3-methyl-4-nitro-1H-indole appears as a white crystalline solid . It has a melting point of 93 to 95 °C and a boiling point of 265 °C . It is insoluble in water .科学研究应用

化学反应和衍生物

- 吲哚类化合物,包括3-甲基-4-硝基-1H-吲哚,在与二氧化氮发生复杂反应时,会形成各种硝基吲哚。与亚硝酸的亚硝化反应会导致不同的衍生物形成,正如Astolfi等人(2006年)的研究中所观察到的(Astolfi et al., 2006)。

- Bhat等人(2017年)合成了一种源自1H-吲哚的化合物,突出了其结构、振动和核磁共振光谱性质,强调了吲哚衍生物在科学研究中的多样性(Bhat et al., 2017)。

合成方法和应用

- Du等人(2011年)开发了一种合成1H-吲哚衍生物的新方法,展示了用于修饰吲哚类化合物,包括3-甲基-4-硝基-1H-吲哚的合成方法的广泛范围(Du et al., 2011)。

- 通过钯催化反应合成吲哚类化合物,正如Söderberg等人(2003年)的研究所示,为创造各种吲哚类化合物,包括类似于3-甲基-4-硝基-1H-吲哚的化合物,提供了重要方法(Söderberg等人,2003年)。

药理学和生物学研究

- Chen等人(2013年)利用吲哚基硝基烯烃合成了光学纯色氨酸前体,这对于制药和生物学研究非常重要,这些前体与3-甲基-4-硝基-1H-吲哚密切相关(Chen et al., 2013)。

先进材料和缓蚀研究

- Ahmed(2018年)合成了与吲哚结构密切相关的5-硝基吲啉衍生物,用于材料的缓蚀,展示了吲哚衍生物在材料科学中的应用(Ahmed, 2018)。

安全和危害

未来方向

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist . Future research may focus on the development of new synthesis methods and the exploration of the biological potential of indole derivatives .

属性

IUPAC Name |

3-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHPFAGQBYKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-nitro-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

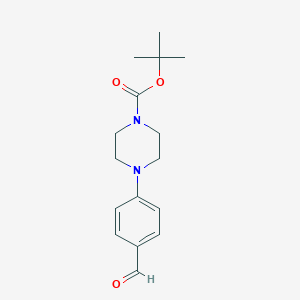

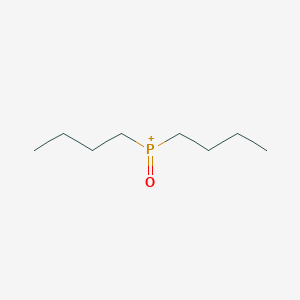

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)